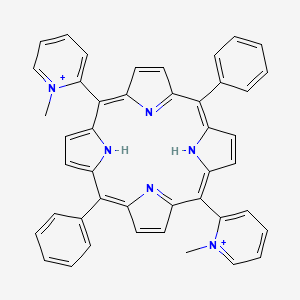
2,2'-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions to form the porphyrin coreThe reaction conditions often require controlled temperatures and the use of solvents like chloroform or methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a model compound for studying porphyrin chemistry.
Biology: Investigated for its potential role in biological systems, including its interaction with proteins and nucleic acids.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the development of sensors and electronic devices due to its unique electronic properties
Mécanisme D'action
The mechanism of action of 2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II): A similar porphyrin compound with copper as the central metal ion.
5,15-Diphenyl-21H,23H-porphine: A closely related compound with similar structural features but lacking the methylpyridinium groups
Uniqueness
2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) is unique due to the presence of the methylpyridinium groups, which enhance its solubility and electronic properties. This makes it particularly useful in applications requiring high solubility and specific electronic characteristics .
Propriétés
Numéro CAS |
126157-78-6 |
|---|---|
Formule moléculaire |
C44H34N6+2 |
Poids moléculaire |
646.8 g/mol |
Nom IUPAC |
5,15-bis(1-methylpyridin-1-ium-2-yl)-10,20-diphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H33N6/c1-49-27-11-9-17-39(49)43-35-23-19-31(45-35)41(29-13-5-3-6-14-29)33-21-25-37(47-33)44(40-18-10-12-28-50(40)2)38-26-22-34(48-38)42(30-15-7-4-8-16-30)32-20-24-36(43)46-32/h3-28H,1-2H3,(H,45,46,47,48)/q+1/p+1 |
Clé InChI |
WYCWBYOFTHAOKT-UHFFFAOYSA-O |
SMILES canonique |
C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=C9)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


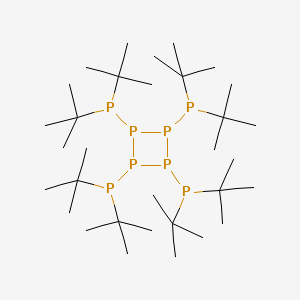
![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)
![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

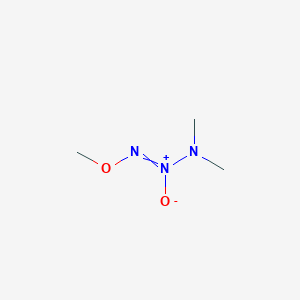
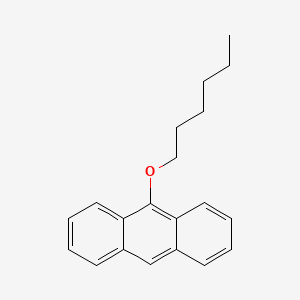
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)

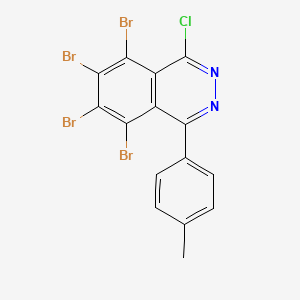

![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)
